molecular formula C16H16O6 B3049876 2,6-Naphthalenedicarboxylic acid, bis(2-hydroxyethyl) ester CAS No. 22374-96-5

2,6-Naphthalenedicarboxylic acid, bis(2-hydroxyethyl) ester

Cat. No.: B3049876
CAS No.: 22374-96-5
M. Wt: 304.29 g/mol
InChI Key: NEVIIFXLIXAPQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Naphthalenedicarboxylic acid, bis(2-hydroxyethyl) ester is an organic compound derived from 2,6-naphthalenedicarboxylic acid. This compound is known for its applications in the production of high-performance polyesters and other polymeric materials. It is a colorless solid that is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-naphthalenedicarboxylic acid, bis(2-hydroxyethyl) ester typically involves the esterification of 2,6-naphthalenedicarboxylic acid with ethylene glycol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 150-200°C to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure uniform mixing and efficient heat transfer. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Esterification: The primary reaction for the synthesis of this compound.

    Hydrolysis: The ester bonds can be hydrolyzed back to 2,6-naphthalenedicarboxylic acid and ethylene glycol under acidic or basic conditions.

    Transesterification: This compound can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions:

    Esterification: Ethylene glycol, sulfuric acid or p-toluenesulfonic acid, heat (150-200°C).

    Hydrolysis: Water, acid or base (e.g., hydrochloric acid or sodium hydroxide), heat.

    Transesterification: Alcohols (e.g., methanol, ethanol), catalysts (e.g., sodium methoxide), heat.

Major Products Formed:

    Hydrolysis: 2,6-Naphthalenedicarboxylic acid and ethylene glycol.

    Transesterification: Various esters depending on the alcohol used.

Mechanism of Action

The mechanism of action of 2,6-naphthalenedicarboxylic acid, bis(2-hydroxyethyl) ester primarily involves its role as a building block in polymer synthesis. The ester groups facilitate the formation of long polymer chains through polycondensation reactions. In the context of MOFs, the compound acts as a ligand that coordinates with metal ions to form porous structures, which can interact with various molecules for storage or catalytic purposes .

Comparison with Similar Compounds

Uniqueness: 2,6-Naphthalenedicarboxylic acid, bis(2-hydroxyethyl) ester is unique due to its naphthalene backbone, which imparts superior thermal and mechanical properties to the resulting polymers compared to those derived from terephthalic acid. This makes it particularly valuable in applications requiring high-performance materials .

Properties

IUPAC Name

bis(2-hydroxyethyl) naphthalene-2,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O6/c17-5-7-21-15(19)13-3-1-11-9-14(4-2-12(11)10-13)16(20)22-8-6-18/h1-4,9-10,17-18H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVIIFXLIXAPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)OCCO)C=C1C(=O)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455564
Record name 2,6-Naphthalenedicarboxylic acid, bis(2-hydroxyethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22374-96-5
Record name 2,6-Naphthalenedicarboxylic acid, 2,6-bis(2-hydroxyethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22374-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Naphthalenedicarboxylic acid, bis(2-hydroxyethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Naphthalenedicarboxylic acid, bis(2-hydroxyethyl) ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,6-Naphthalenedicarboxylic acid, bis(2-hydroxyethyl) ester
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,6-Naphthalenedicarboxylic acid, bis(2-hydroxyethyl) ester
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,6-Naphthalenedicarboxylic acid, bis(2-hydroxyethyl) ester
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,6-Naphthalenedicarboxylic acid, bis(2-hydroxyethyl) ester
Reactant of Route 6
Reactant of Route 6
2,6-Naphthalenedicarboxylic acid, bis(2-hydroxyethyl) ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.